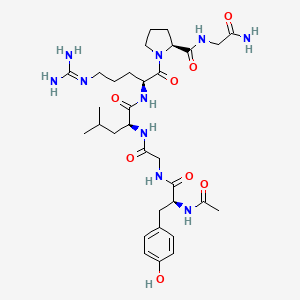
Glycinamide, N-acetyl-L-tyrosylglycyl-L-leucyl-L-arginyl-L-prolyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycinamide, N-acetyl-L-tyrosylglycyl-L-leucyl-L-arginyl-L-prolyl- is a synthetic oligopeptide comprising several amino acid residues joined in sequence. This compound is known for its role in stimulating the synthesis and secretion of pituitary gonadotropins, such as luteinizing hormone and follicle-stimulating hormone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycinamide, N-acetyl-L-tyrosylglycyl-L-leucyl-L-arginyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Glycinamide, N-acetyl-L-tyrosylglycyl-L-leucyl-L-arginyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosyl residue, leading to the formation of dityrosine.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to dityrosine formation, while substitution can yield peptide analogs with modified biological activity.
Aplicaciones Científicas De Investigación
Glycinamide, N-acetyl-L-tyrosylglycyl-L-leucyl-L-arginyl-L-prolyl- has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and hormone regulation.
Medicine: Explored for potential therapeutic applications in hormone-related disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mecanismo De Acción
The compound exerts its effects by binding to specific receptors on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways, leading to the synthesis and secretion of hormones. The molecular targets include gonadotropin-releasing hormone (GnRH) receptors, which play a crucial role in regulating reproductive functions .
Comparación Con Compuestos Similares
Similar Compounds
Gonadorelin: A synthetic oligopeptide with a similar sequence, used to stimulate the release of gonadotropins.
Triptorelin: Another GnRH agonist with a slightly different sequence, used in the treatment of hormone-sensitive cancers.
Uniqueness
Glycinamide, N-acetyl-L-tyrosylglycyl-L-leucyl-L-arginyl-L-prolyl- is unique due to its specific sequence and the presence of the N-acetyl group, which can influence its stability and biological activity. This compound’s ability to stimulate hormone release makes it valuable for both research and therapeutic applications.
Propiedades
Número CAS |
52608-59-0 |
|---|---|
Fórmula molecular |
C32H50N10O8 |
Peso molecular |
702.8 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C32H50N10O8/c1-18(2)14-23(40-27(46)17-38-28(47)24(39-19(3)43)15-20-8-10-21(44)11-9-20)29(48)41-22(6-4-12-36-32(34)35)31(50)42-13-5-7-25(42)30(49)37-16-26(33)45/h8-11,18,22-25,44H,4-7,12-17H2,1-3H3,(H2,33,45)(H,37,49)(H,38,47)(H,39,43)(H,40,46)(H,41,48)(H4,34,35,36)/t22-,23-,24-,25-/m0/s1 |
Clave InChI |
VCWMBINVDTXREX-QORCZRPOSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



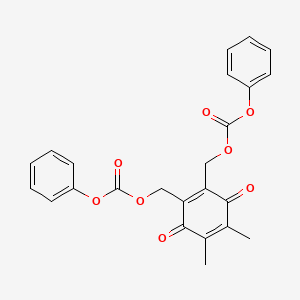
![3-Hydroxy-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14656758.png)
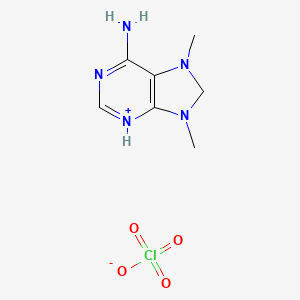
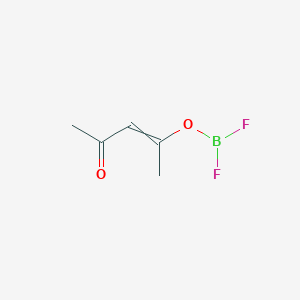
![2-[5-(4-Bromophenyl)furan-2-yl]quinoxaline](/img/structure/B14656767.png)
methanone](/img/structure/B14656768.png)

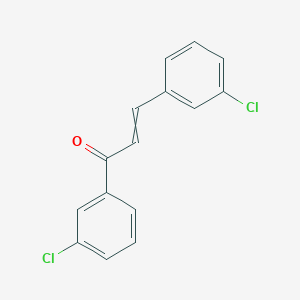
![1,3,8-Triazaspiro[4.5]decane-2,4-dione, 7,7,9,9-tetramethyl-3-octyl-8-(phenylmethyl)-](/img/structure/B14656781.png)
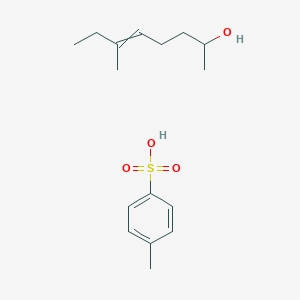
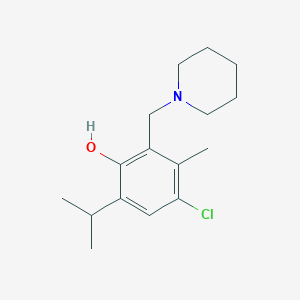
![1-(3,4-Dichlorophenyl)-2-[4-[3-(3-hydroxypiperidin-1-yl)propylamino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14656817.png)

